Reaction Pathway on Ge(100) Surface: tert-Butyl Isothiocyanate vs. tert-Butyl Isocyanate
A direct head-to-head comparison demonstrates that tert-butyl isothiocyanate and tert-butyl isocyanate react with Ge(100) surfaces via entirely different chemisorption mechanisms. tert-Butyl isothiocyanate undergoes a [2+2] C=S cycloaddition, forming a stable, dative-bonded thione adduct. In stark contrast, tert-butyl isocyanate does not adsorb molecularly but dissociates, resulting in a tert-butyl group bonded to the surface and a surface-bound cyanate (-NCO) species [1]. This fundamental mechanistic divergence dictates their suitability for disparate surface functionalization applications.
| Evidence Dimension | Chemisorption mechanism and resulting surface adduct |
|---|---|
| Target Compound Data | Forms a dative-bonded thione adduct via a [2+2] C=S cycloaddition reaction. |
| Comparator Or Baseline | tert-Butyl isocyanate: Dissociates upon adsorption, leaving a tert-butyl group on the surface and generating a surface-bound cyanate (-NCO) species. |
| Quantified Difference | Mechanistic divergence, not a numerical difference. The two compounds produce chemically distinct surface terminations. |
| Conditions | Ge(100)-2×1 surface in ultra-high vacuum (UHV) at room temperature, analyzed by X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR). |
Why This Matters
For surface modification, the choice of compound dictates the resulting interfacial chemistry; using tert-butyl isocyanate would not yield the same surface-bound thione functionality.
- [1] Loscutoff, P. W., Wong, K. T., & Bent, S. F. (2010). Reaction of tert-butyl isocyanate and tert-butyl isothiocyanate at the Ge(100)-2×1 surface. Surface Science, 604(24), 1791-1799. View Source
